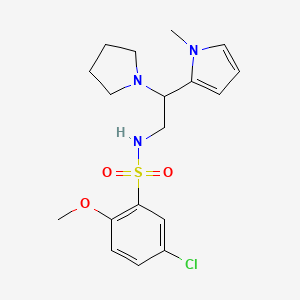

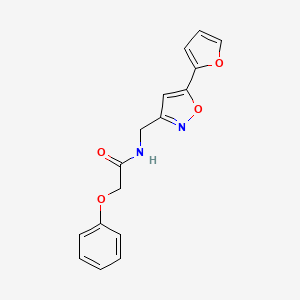

5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of benzenesulfonamide derivatives. These compounds are known for their potential biological activities, including anticancer and enzyme inhibition properties. The papers provided discuss various benzenesulfonamide derivatives with different substituents and their respective biological activities and physical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of specific amines with other chemical precursors. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, pyrrolidinone-based chlorinated benzenesulfonamide derivatives were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid . These methods suggest that the compound could be synthesized through related pathways involving chlorination, sulfonation, and the introduction of pyrrolidine and methoxy groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy are common techniques used to characterize these compounds . For example, two polymorphs of a related compound were characterized, showing different stability profiles and physical properties . The presence of specific functional groups, such as chloro, methoxy, and pyrrolidine, can significantly influence the binding affinity and selectivity of these molecules towards their biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of reactive moieties such as amino, chloro, and methoxy groups can lead to interactions with biological macromolecules or undergo further chemical transformations. For instance, the introduction of a chloro group at the meta position of benzenesulfonamide derivatives was found to increase affinity to carbonic anhydrases . The chemical reactivity of these compounds is essential for their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. Polymorphism can affect the stability and solubility of these compounds, as seen in the different forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . Additionally, the presence of specific substituents can enhance metabolic stability, which is a desirable property for potential drug candidates . Understanding these properties is crucial for the development of benzenesulfonamide derivatives as pharmaceuticals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology Applications

Cognitive Enhancements and 5-HT6 Receptor Antagonism : A study highlighted the potential of a related benzenesulfonamide derivative, SB-399885, as a potent, selective antagonist of the 5-HT6 receptor, demonstrating cognitive enhancing properties in animal models. This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiviral and Antifungal Activities : Another study explored the synthesis and biological activities of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, finding some compounds exhibited in vitro anti-HIV and antifungal activities (Zareef et al., 2007).

Materials Science and Photodynamic Therapy

- Photodynamic Therapy Applications : Research on zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, indicating potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Herbicide Selectivity and Mechanism

- Herbicide Selectivity : A study on chlorsulfuron, another benzenesulfonamide derivative, discussed its selectivity as a postemergence herbicide for small grains, underlining the biological basis for its effectiveness and selectivity (Sweetser et al., 1982).

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3S/c1-21-9-5-6-15(21)16(22-10-3-4-11-22)13-20-26(23,24)18-12-14(19)7-8-17(18)25-2/h5-9,12,16,20H,3-4,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNGZWQSHZYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)

![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)

![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)

![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)

![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)